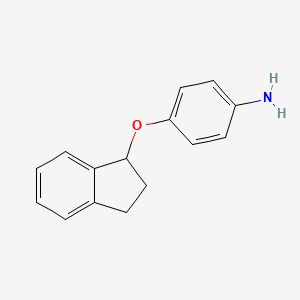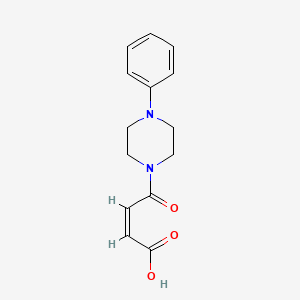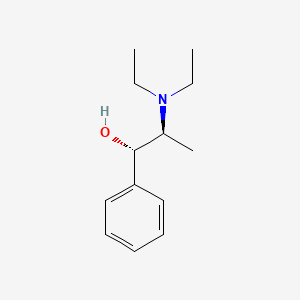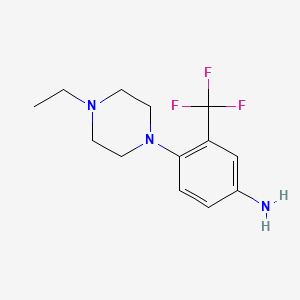
tert-butyl N-(2-amino-1-cyclopropyl-2-hydroxyiminoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(2-amino-1-cyclopropyl-2-hydroxyiminoethyl)carbamate: is a chemical compound with a unique structure that includes a tert-butyl group, an amino group, a cyclopropyl ring, and a hydroxyimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-1-cyclopropyl-2-hydroxyiminoethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that contains the cyclopropyl and hydroxyimino groups. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-(2-amino-1-cyclopropyl-2-hydroxyiminoethyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: tert-butyl hydroperoxide under metal-free conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of this compound.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-(2-amino-1-cyclopropyl-2-hydroxyiminoethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various carbamate derivatives .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a ligand in binding studies and help elucidate the mechanisms of enzyme action .
Medicine: Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-amino-1-cyclopropyl-2-hydroxyiminoethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites and blocking their activity. The hydroxyimino group plays a crucial role in this interaction by forming hydrogen bonds with the enzyme’s active site residues . Additionally, the cyclopropyl ring provides steric hindrance, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- tert-butyl N-(2-aminoethyl)cyclopropylcarbamate hydrochloride
- tert-butyl N-(2-aminoethyl)cyclopropylmethylcarbamate
- tert-butyl N-(1-aminocyclohexyl)methylcarbamate
Uniqueness: tert-butyl N-(2-amino-1-cyclopropyl-2-hydroxyiminoethyl)carbamate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to molecular targets. Additionally, the cyclopropyl ring provides rigidity to the molecule, contributing to its stability and specificity in interactions.
Propiedades
IUPAC Name |
tert-butyl N-(2-amino-1-cyclopropyl-2-hydroxyiminoethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)12-7(6-4-5-6)8(11)13-15/h6-7,15H,4-5H2,1-3H3,(H2,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQKGBPSRXWZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


carbohydrazide](/img/structure/B11723623.png)



![tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B11723651.png)
![N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11723658.png)



![methyl 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-enoate](/img/structure/B11723692.png)


